molecular formula C15H19N5O2S B5002423 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 959237-69-5

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5002423
CAS No.: 959237-69-5
M. Wt: 333.4 g/mol
InChI Key: WKTGGIPJUAUJRL-UHFFFAOYSA-N
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Description

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and amino groups. The final step involves the acylation of the triazole derivative with 2,4-dimethylphenyl acetic acid. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Acylation: The compound can undergo further acylation reactions to introduce additional functional groups.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, while the sulfanyl and amino groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-9-4-5-11(10(2)6-9)17-14(22)7-13-18-19-15(20(13)3)23-8-12(16)21/h4-6H,7-8H2,1-3H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGGIPJUAUJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122053
Record name 5-[(2-Amino-2-oxoethyl)thio]-N-(2,4-dimethylphenyl)-4-methyl-4H-1,2,4-triazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-69-5
Record name 5-[(2-Amino-2-oxoethyl)thio]-N-(2,4-dimethylphenyl)-4-methyl-4H-1,2,4-triazole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Amino-2-oxoethyl)thio]-N-(2,4-dimethylphenyl)-4-methyl-4H-1,2,4-triazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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